molecular formula C18H26N4O3 B1162874 N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Cat. No. B1162874
M. Wt: 346.2
InChI Key: FKWGAWHIQBKZHO-UHFFFAOYSA-N
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Description

AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(4-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.

Scientific Research Applications

Identification and Characterization

  • Identification in Illegal Products : This compound has been identified as a designer drug in illegal products. Studies utilized techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for its identification (Uchiyama et al., 2012).

  • Characterization of Related Compounds : Research on similar compounds, including various synthetic cannabinoids, has been conducted to understand their structure and properties using advanced analytical methods (McLaughlin et al., 2016).

Metabolic Studies

  • Metabolism in Human Liver Microsomes : The metabolism of this compound and its derivatives has been studied using human liver microsomes. Key metabolic transformations identified include N-dealkylation and hydroxylation (Li et al., 2018).

  • Metabolic Stability and Profiling : The metabolic stability of these compounds has been investigated, with findings showing intermediate clearance and identification of various metabolites in human hepatocytes and urine (Wohlfarth et al., 2015).

Pharmacological Evaluation

  • Receptor Agonist Activities : Some derivatives of this compound have been evaluated as CB1/CB2 receptor agonists. This includes studies on the different activities of enantiomers of these synthetic cannabinoids (Doi et al., 2017).

  • Discovery of Orexant and Anorexant Agents : A study explored the potential of indazole scaffold derivatives as orexant and anorexant agents, indicating a role in controlling feeding behavior (Dimmito et al., 2019).

Forensic Toxicology

  • Identification in Cadaver Urine Samples : This compound's presence has been identified in urine samples from human cadavers using liquid chromatography-tandem mass spectrometry, highlighting its forensic relevance (Minakata et al., 2017).

  • Differentiation of Positional Isomers : A study demonstrated the differentiation of AB-FUBINACA positional isomers using mass spectrometry, an important aspect in forensic analysis (Murakami et al., 2016).

properties

Product Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Molecular Formula

C18H26N4O3

Molecular Weight

346.2

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25)

InChI Key

FKWGAWHIQBKZHO-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O

synonyms

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 2
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 3
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 6
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

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